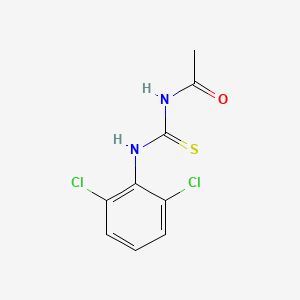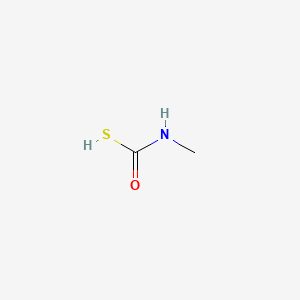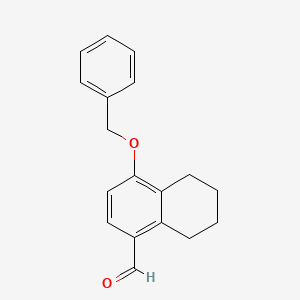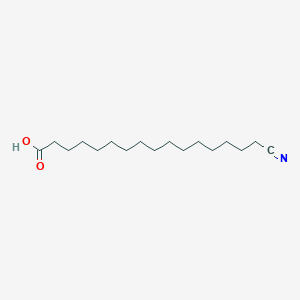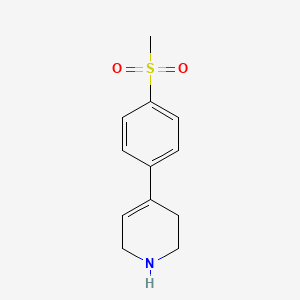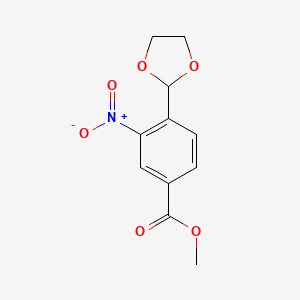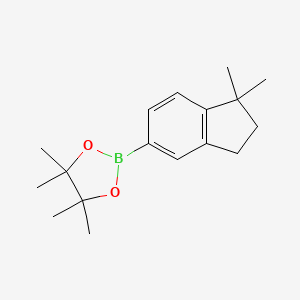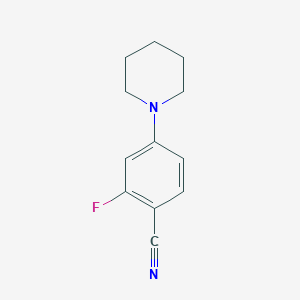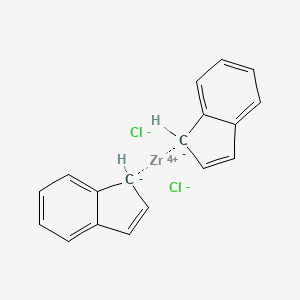
1H-inden-1-ide;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the chemical formula 1H-inden-1-ide;zirconium(4+);dichloride Dichlorobis(indenyl)zirconium(IV) . This yellow crystalline solid is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom . It is widely used in organometallic chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Dichlorobis(indenyl)zirconium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of zirconium tetrachloride with indene in the presence of a base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Dichlorobis(indenyl)zirconium(IV): undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.
Coordination Reactions: The indenyl ligands can coordinate with other metal centers or ligands, forming complex structures.
Common reagents used in these reactions include alkyl halides, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dichlorobis(indenyl)zirconium(IV): has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which Dichlorobis(indenyl)zirconium(IV) exerts its effects involves the coordination of its ligands to various molecular targets. The indenyl ligands can interact with metal centers, facilitating catalytic reactions. The chloride ligands can be substituted, allowing the compound to participate in a wide range of chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Dichlorobis(indenyl)zirconium(IV): can be compared with other similar compounds such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Zirconium bis(hexamethyldisilazide) dichloride
These compounds share similar structures and reactivity but differ in their ligand composition and specific applicationsDichlorobis(indenyl)zirconium(IV) is unique due to its indenyl ligands, which provide distinct reactivity and coordination properties .
Propriétés
Formule moléculaire |
C18H14Cl2Zr |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES canonique |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)
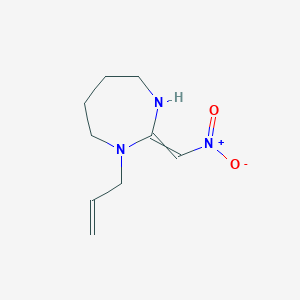
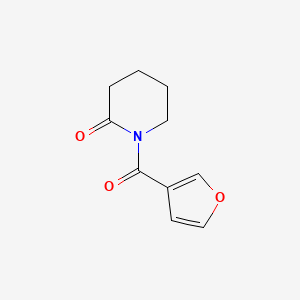
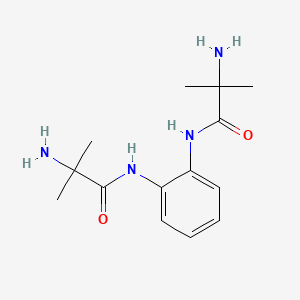
![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
![N-methyl(4-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8567465.png)
